Alisol F 24-acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(1R)-2-hydroxy-1-[(1S,2R,4S,6S,8R,12S,14S)-12-hydroxy-1,2,8,14,18,18-hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-6-yl]-2-methylpropyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O6/c1-17-14-21(27(29(5,6)36)37-18(2)33)38-22-16-32(9)19(25(17)22)15-20(34)26-30(7)12-11-24(35)28(3,4)23(30)10-13-31(26,32)8/h17,20-23,26-27,34,36H,10-16H2,1-9H3/t17-,20+,21+,22+,23?,26?,27-,30+,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWYQAKZMXFEFB-BTEWYCRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC2C1=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(C2)C)C)(C)C)C)O)C(C(C)(C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](O[C@@H]2C1=C3C[C@@H](C4[C@]5(CCC(=O)C(C5CC[C@@]4([C@]3(C2)C)C)(C)C)C)O)[C@H](C(C)(C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Alisol F 24-Acetate: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol F 24-acetate is a protostane-type triterpenoid found in the rhizomes of plants belonging to the Alisma genus, most notably Alisma orientale (also known as Alisma plantago-aquatica). This compound, along with other related alisols, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its extraction, isolation, and purification. Additionally, it elucidates the key signaling pathways modulated by this bioactive compound.

Natural Source

The primary and commercially utilized natural source of this compound is the dried rhizome of Alisma orientale (Sam.) Juzep.[1][2] In Traditional Chinese Medicine, this is known as "Ze Xie". The rhizomes of this aquatic plant are rich in a variety of triterpenoids, with this compound being a significant constituent. The concentration and composition of these triterpenoids can vary based on factors such as the plant's geographic origin and the time of harvest.

Isolation and Purification of this compound

While a specific detailed protocol for the isolation of this compound is not extensively documented, a general and adaptable methodology can be derived from established procedures for isolating similar triterpenoids, such as Alisol B 23-acetate, from Alisma orientale. The following protocol is a composite methodology based on available literature.

Experimental Protocols

1. Extraction of Total Triterpenoids:

-

Objective: To extract a crude mixture of triterpenoids, including this compound, from the dried rhizomes of Alisma orientale.

-

Materials:

-

Dried and powdered rhizomes of Alisma orientale.

-

95% Ethanol.

-

Rotary evaporator.

-

Filtration apparatus.

-

-

Procedure:

-

The dried rhizomes of Alisma orientale (5.0 kg) are powdered.

-

The powdered material is extracted three times with 95% ethanol at room temperature.[3]

-

The ethanol extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

2. Fractionation of the Crude Extract:

-

Objective: To enrich the triterpenoid fraction from the crude extract.

-

Materials:

-

Crude ethanol extract.

-

Chloroform.

-

Separatory funnel.

-

-

Procedure:

-

The crude ethanol extract is suspended in water and partitioned with chloroform.

-

The chloroform fraction, containing the less polar triterpenoids, is collected.[3]

-

The chloroform is evaporated to yield a triterpenoid-enriched residue.

-

3. Chromatographic Purification:

-

Objective: To isolate this compound from the enriched triterpenoid fraction using column chromatography.

-

Materials:

-

Silica gel (100-200 mesh).

-

Chromatography column.

-

Solvent system: Petroleum ether-Ethyl acetate gradient.

-

Thin Layer Chromatography (TLC) plates.

-

Fraction collector.

-

-

Procedure:

-

A silica gel column is prepared using a slurry of silica gel in petroleum ether.

-

The triterpenoid-enriched residue is dissolved in a minimal amount of chloroform and loaded onto the column.

-

The column is eluted with a gradient of petroleum ether and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

-

Fractions are collected and monitored by TLC to identify those containing this compound.

-

Fractions containing the pure compound are combined and the solvent is evaporated.

-

4. Recrystallization:

-

Objective: To obtain high-purity this compound.

-

Materials:

-

Isolated this compound.

-

Petroleum ether-acetone mixture.

-

-

Procedure:

-

The isolated this compound is dissolved in a minimal amount of a hot petroleum ether-acetone (2:1) mixture.[3]

-

The solution is allowed to cool slowly to induce crystallization.

-

The resulting crystals are collected by filtration and dried to yield pure this compound.

-

Data Presentation

| Compound | Starting Material | Extraction Method | Purification Method | Purity | Reference |

| Alisol B 23-acetate | Alisma orientale rhizomes | Alcohol Extraction, Ethyl Acetate Extraction | Silica Gel Column Chromatography, Crystallization | >98% | CN102432659B |

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell growth, survival, and metabolism. Studies have shown that this compound can inhibit this pathway.[4][5] This inhibition is characterized by a decrease in the phosphorylation of key proteins in the pathway.

AMPK/mTOR Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. This compound has been reported to activate AMPK, which in turn inhibits the mTOR pathway.[6] This action contributes to the regulation of cellular metabolism and can induce autophagy.

Experimental Workflow for Isolation

The overall workflow for the isolation of this compound from its natural source involves a series of sequential steps from raw material processing to the final pure compound.

Conclusion

This compound is a promising bioactive triterpenoid readily available from the rhizomes of Alisma orientale. The isolation and purification of this compound can be achieved through a series of standard phytochemical techniques. Its ability to modulate critical cellular signaling pathways, such as the PI3K/Akt/mTOR and AMPK/mTOR pathways, underscores its potential for further investigation in drug discovery and development. This guide provides a foundational resource for researchers to explore the therapeutic potential of this compound.

References

- 1. Neuroprotective effects of alisol A 24-acetate on cerebral ischaemia-reperfusion injury are mediated by regulating the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alisol C 23-acetate from the rhizome of Alisma orientale - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alisol A 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

Alisol F 24-acetate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alisol F 24-acetate, a protostane-type triterpenoid isolated from the rhizomes of Alisma orientale, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of this compound. Detailed experimental protocols for assessing its anti-hepatitis B virus (HBV) activity, pro-apoptotic effects, and its role as a P-glycoprotein (P-gp) inhibitor are provided. Furthermore, this guide summarizes key quantitative data and visualizes putative signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is a complex natural product with a pentacyclic triterpenoid core. Its chemical identity and key properties are summarized below.

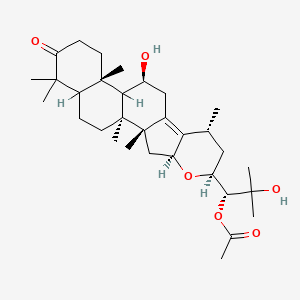

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 443683-76-9 | [1][2] |

| Molecular Formula | C₃₂H₅₀O₆ | [2][3] |

| Molecular Weight | 530.75 g/mol | [2] |

| IUPAC Name | [(1R)-2-hydroxy-1-[(1S,2R,4S,6S,8R,12S,14S)-12-hydroxy-1,2,8,14,18,18-hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁴,¹⁹]henicos-9-en-6-yl]-2-methylpropyl] acetate | [3] |

| Canonical SMILES | C[C@@H]1C--INVALID-LINK--C(C5CC[C@@]4([C@]3(C2)C)C)(C)C)C)O">C@H--INVALID-LINK--OC(=O)C | [3] |

| Appearance | Powder |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with notable effects in antiviral, anticancer, and chemosensitization studies.

Anti-Hepatitis B Virus (HBV) Activity

This compound has been shown to inhibit the secretion of HBV surface antigen (HBsAg) and e-antigen (HBeAg) in vitro.[1]

| Activity | Cell Line | IC₅₀ (µM) | Reference |

| HBsAg Secretion Inhibition | HepG2.2.15 | 7.7 | [1] |

| HBeAg Secretion Inhibition | HepG2.2.15 | 5.1 | [1] |

Pro-apoptotic and Chemosensitizing Effects

This compound demonstrates pro-apoptotic activity and can enhance the efficacy of conventional chemotherapeutic agents by overcoming multidrug resistance (MDR).[1] Specifically, it has been shown to be a potent P-glycoprotein (P-gp) inhibitor, a key protein involved in drug efflux and MDR.

| Activity | Cell Line | Concentration (µM) | Effect | Reference |

| Chemosensitization to Doxorubicin | MCF-7/DOX | 5, 10, 20 | Dose-dependent increase in doxorubicin chemosensitivity | [1] |

| Doxorubicin Accumulation | MCF-7/DOX | 5, 10, 20 | Dose-dependent increase in intracellular doxorubicin accumulation | [1] |

| Promotion of Doxorubicin-induced Apoptosis | MCF-7/DOX | 5, 10, 20 | Time and dose-dependent promotion of apoptosis | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the biological activities of this compound.

Anti-Hepatitis B Virus (HBV) Activity Assay

This protocol outlines the in vitro assessment of this compound's inhibitory effect on HBV antigen secretion.

Objective: To determine the IC₅₀ values for the inhibition of HBsAg and HBeAg secretion from HBV-producing cells.

Materials:

-

HepG2.2.15 cell line (stably transfected with the HBV genome)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

HBsAg and HBeAg ELISA kits

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Cell Culture: Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 2 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with cell culture medium to achieve the desired final concentrations. Replace the medium in the 96-well plates with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Lamivudine).

-

Incubation: Incubate the treated cells for 6 days, replacing the medium with freshly prepared compound-containing medium every 3 days.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatants.

-

ELISA for HBsAg and HBeAg: Quantify the levels of HBsAg and HBeAg in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of HBsAg and HBeAg secretion for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ values using a dose-response curve fitting software.

Chemosensitization and Apoptosis Assay

This protocol details the evaluation of this compound's ability to enhance doxorubicin-induced apoptosis in multidrug-resistant cancer cells.

Objective: To assess the synergistic effect of this compound and doxorubicin on apoptosis in MCF-7/DOX cells.

Materials:

-

MCF-7/DOX cell line (doxorubicin-resistant human breast cancer cells)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Doxorubicin

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

-

6-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Cell Culture: Maintain MCF-7/DOX cells in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a maintenance concentration of doxorubicin to retain resistance.

-

Cell Seeding: Seed MCF-7/DOX cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with this compound (e.g., 5, 10, 20 µM), doxorubicin alone, or a combination of both for specified time points (e.g., 24, 48 hours). Include an untreated control group.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with ice-cold PBS.

-

Apoptosis Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group. Compare the apoptosis rates in the combination treatment group to the single-agent treatment groups to determine the chemosensitizing effect.

P-glycoprotein (P-gp) Inhibition Assay

This protocol describes the use of a Caco-2 cell monolayer to assess the P-gp inhibitory activity of this compound.

Objective: To determine if this compound can inhibit the efflux of a known P-gp substrate across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cell line

-

DMEM

-

FBS

-

Non-Essential Amino Acids (NEAA)

-

Penicillin-Streptomycin solution

-

Transwell® inserts (e.g., 0.4 µm pore size)

-

This compound

-

A known P-gp substrate (e.g., Rhodamine 123 or Digoxin)

-

Hank's Balanced Salt Solution (HBSS)

-

Transepithelial Electrical Resistance (TEER) meter

-

Liquid scintillation counter or fluorescence plate reader

Procedure:

-

Caco-2 Cell Differentiation: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer. Monitor monolayer integrity by measuring TEER values.

-

Transport Study:

-

Apical to Basolateral (A-B) Transport: Add the P-gp substrate with or without this compound to the apical (upper) chamber. At specified time intervals, collect samples from the basolateral (lower) chamber.

-

Basolateral to Apical (B-A) Transport: Add the P-gp substrate with or without this compound to the basolateral chamber. At specified time intervals, collect samples from the apical chamber.

-

-

Sample Analysis: Quantify the concentration of the P-gp substrate in the collected samples using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled substrates, fluorescence measurement for fluorescent substrates).

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

-

Determine the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

-

A significant reduction in the efflux ratio in the presence of this compound indicates P-gp inhibition.

-

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway of this compound in Inducing Apoptosis

Based on the pro-apoptotic effects of this compound and the known mechanisms of structurally similar triterpenoids, a putative signaling pathway involving the PI3K/Akt/mTOR axis is proposed. Inhibition of this pathway is a common mechanism for inducing apoptosis in cancer cells.

Caption: Putative signaling pathway for this compound-induced apoptosis.

Experimental Workflow for Assessing Chemosensitizing Effects

The following diagram illustrates a typical workflow for investigating the ability of this compound to enhance the efficacy of a chemotherapeutic agent in a multidrug-resistant cancer cell line.

Caption: Experimental workflow for chemosensitization studies.

Logical Relationship of P-gp Inhibition and Enhanced Chemosensitivity

This diagram illustrates the logical connection between the inhibition of P-glycoprotein by this compound and the resulting enhancement of doxorubicin's cytotoxic effect in resistant cancer cells.

Caption: Mechanism of chemosensitization by P-gp inhibition.

Conclusion

This compound is a promising natural compound with multifaceted biological activities. Its ability to inhibit HBV replication, induce apoptosis in cancer cells, and reverse multidrug resistance highlights its potential for further investigation in drug discovery and development. The experimental protocols and conceptual diagrams provided in this guide are intended to serve as a valuable resource for researchers in this field. Future studies should focus on elucidating the precise molecular targets and signaling pathways of this compound to fully realize its therapeutic potential.

References

- 1. Alisol A 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of alisol A 24-acetate on cerebral ischaemia–reperfusion injury are mediated by regulating the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

The Uncharted Path: A Technical Deep Dive into the Biosynthesis of Alisol F 24-acetate in Alisma orientale

For Researchers, Scientists, and Drug Development Professionals

The rhizome of Alisma orientale, a staple in traditional medicine, is a rich source of protostane-type triterpenoids, with Alisol F 24-acetate being a compound of significant interest due to its diverse pharmacological activities. Despite its therapeutic potential, the precise biosynthetic pathway leading to this compound has remained largely unelucidated. This technical guide synthesizes the current understanding of this intricate pathway, presenting a putative sequence of enzymatic reactions, quantitative data on related compounds, and detailed experimental protocols to empower further research and development in this field.

The Core Biosynthetic Pathway: From Mevalonate to the Protostane Skeleton

The journey to this compound begins with the universal precursor of all terpenoids, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, IPP and DMAPP are synthesized through the mevalonate (MVA) pathway in the cytosol. A series of enzymatic reactions, starting with the condensation of three acetyl-CoA molecules, leads to the formation of these five-carbon building blocks.

The initial committed step in triterpenoid biosynthesis is the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules, itself a product of IPP and DMAPP condensations, to form squalene. This reaction is catalyzed by squalene synthase (SS) . Subsequently, squalene epoxidase (SE) catalyzes the epoxidation of squalene to 2,3-oxidosqualene.

The cyclization of 2,3-oxidosqualene is a critical branching point in triterpenoid biosynthesis. In Alisma orientale, an oxidosqualene cyclase (OSC) , likely a protostane-type triterpene synthase, catalyzes the formation of the characteristic tetracyclic protostane skeleton. Transcriptome analysis of A. orientale has identified several candidate OSC genes that are highly expressed in the tubers, the primary site of alisol accumulation.

The Enigmatic Finishing Touches: Hydroxylation and Acetylation

Following the formation of the basic protostane skeleton, a series of oxidative modifications, primarily hydroxylations, are catalyzed by cytochrome P450 monooxygenases (CYP450s) . These modifications are crucial for the structural diversity of alisols. While transcriptome studies in A. orientale have revealed numerous candidate CYP450 genes, the specific enzymes responsible for the hydroxylation patterns observed in Alisol F have yet to be functionally characterized. It is hypothesized that a sequence of CYP450-mediated reactions hydroxylates the protostane backbone at specific positions to yield the Alisol F precursor.

The final step in the biosynthesis of this compound is the acetylation of the hydroxyl group at the C-24 position of Alisol F. This reaction is catalyzed by an acetyltransferase . Similar to the CYP450s, the specific acetyltransferase responsible for this transformation in A. orientale has not been definitively identified. The identification and characterization of these tailoring enzymes are critical missing pieces in understanding the complete biosynthetic pathway.

Quantitative Landscape of Alisols in Alisma orientale

While specific quantitative data for this compound is limited in the current literature, studies on the major triterpenoids in Alisma orientale provide a valuable context. The content of these compounds can vary depending on the plant's origin, developmental stage, and processing methods.

| Compound | Concentration Range (mg/g dry weight) | Tissue | Reference |

| Alisol B 23-acetate | 0.8 - 5.4 | Rhizome | [Various sources] |

| Alisol A 24-acetate | 0.5 - 3.2 | Rhizome | [Various sources] |

| Alisol A | 0.2 - 1.5 | Rhizome | [Various sources] |

| Alisol B | 0.1 - 0.9 | Rhizome | [Various sources] |

Note: This table represents a compilation of data from multiple studies and the concentration ranges can be influenced by analytical methods and sample preparation.

Experimental Protocols for Advancing Research

To further elucidate the this compound biosynthesis pathway, a combination of molecular biology, biochemistry, and analytical chemistry techniques is required. Below are detailed methodologies for key experiments.

Identification and Functional Characterization of Candidate Biosynthesis Genes

a) Transcriptome Analysis:

-

Objective: To identify candidate genes encoding OSCs, CYP450s, and acetyltransferases involved in alisol biosynthesis.

-

Protocol:

-

Extract total RNA from different tissues of Alisma orientale (e.g., rhizomes, leaves, roots) at various developmental stages.

-

Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina platform).

-

Assemble the transcriptome de novo and annotate the unigenes against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG).

-

Identify unigenes homologous to known triterpenoid biosynthesis genes.

-

Analyze the expression profiles of candidate genes across different tissues and developmental stages to correlate with alisol accumulation.

-

b) Heterologous Expression and Enzyme Assays:

-

Objective: To functionally characterize candidate OSC, CYP450, and acetyltransferase genes.

-

Protocol:

-

Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., pYES-DEST52 for yeast, pET series for E. coli).

-

Transform the expression constructs into a suitable host (e.g., Saccharomyces cerevisiae, Escherichia coli).

-

Induce protein expression and prepare crude enzyme extracts or purified proteins.

-

For OSC assays, provide 2,3-oxidosqualene as a substrate and analyze the products by GC-MS or LC-MS.

-

For CYP450 assays, provide a putative protostane precursor (if available) or co-express with an upstream OSC in a heterologous system. Analyze the hydroxylated products by LC-MS.

-

For acetyltransferase assays, provide Alisol F and acetyl-CoA as substrates and analyze the formation of this compound by LC-MS.

-

Quantification of this compound

-

Objective: To accurately quantify the content of this compound in plant material.

-

Protocol:

-

Sample Preparation:

-

Dry and powder the rhizomes of Alisma orientale.

-

Extract the powder with a suitable solvent (e.g., methanol, ethanol, or a mixture thereof) using ultrasonication or reflux extraction.

-

Filter the extract and evaporate the solvent under reduced pressure.

-

Redissolve the residue in a known volume of a suitable solvent for analysis.

-

-

UPLC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 30 - 40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI), positive or negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: Determine the precursor ion ([M+H]+ or [M-H]-) and a specific product ion for this compound using a pure standard.

-

-

-

Quantification:

-

Prepare a calibration curve using a certified reference standard of this compound.

-

Calculate the concentration of this compound in the samples based on the calibration curve.

-

-

Future Outlook

The complete elucidation of the this compound biosynthesis pathway holds immense potential for the sustainable production of this valuable pharmaceutical compound. By identifying and characterizing all the enzymes involved, metabolic engineering strategies in microbial or plant-based systems can be devised to enhance yields and create novel alisol derivatives with improved therapeutic properties. The experimental approaches outlined in this guide provide a roadmap for researchers to unravel the remaining mysteries of this intricate biosynthetic pathway, paving the way for future innovations in drug development.

Alisol F 24-acetate: A Technical Guide to its Discovery, Historical Context, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alisol F 24-acetate, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale (also known as Ze Xie in Traditional Chinese Medicine), has emerged as a molecule of significant interest in pharmacological research. First reported in the scientific literature in 2006, this natural product has demonstrated a range of biological activities, most notably as an anti-hepatitis B virus (HBV) agent and a chemosensitizer in multidrug-resistant cancer cells. This technical guide provides an in-depth overview of the discovery and historical context of this compound, detailed experimental protocols for its isolation and key bioassays, and a summary of its known biological functions, supported by quantitative data and pathway visualizations.

Discovery and Historical Context

The discovery of this compound is rooted in the long history of Alisma orientale in Traditional Chinese Medicine. The rhizome of this plant, known as "Ze Xie," has been used for centuries to treat various ailments, including oliguria (decreased urine production), edema, and diarrhea. This traditional use prompted scientific investigation into its chemical constituents to identify the bioactive compounds responsible for its therapeutic effects.

In 2006, a significant publication by Jiang Z.Y. and colleagues in Planta Medica detailed the isolation and characterization of several compounds from Alisma orientalis, including this compound.[1][2] This study was pivotal as it not only identified the compound but also reported its potent inhibitory activity against the secretion of hepatitis B virus surface antigen (HBsAg) and e-antigen (HBeAg).[1][2] This discovery opened a new avenue for research into this compound as a potential antiviral agent.

Subsequent research further elucidated its pharmacological profile, with a notable 2016 study by Pan G. and colleagues in Molecules highlighting its ability to reverse multidrug resistance (MDR) in cancer cells. This research demonstrated that this compound could enhance the efficacy of chemotherapeutic drugs by inhibiting the P-glycoprotein (P-gp) efflux pump.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃₂H₅₀O₆ | PubChem |

| Molecular Weight | 530.7 g/mol | PubChem |

| CAS Number | 443683-76-9 | PubChem |

| Appearance | White powder | N/A |

| Class | Triterpenoid | N/A |

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol based on methodologies reported in the literature for the isolation of this compound from the rhizomes of Alisma orientale.

3.1.1. Extraction:

-

Air-dry the rhizomes of Alisma orientale and grind them into a coarse powder.

-

Extract the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days).

-

Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3.1.2. Fractionation:

-

Suspend the crude extract in water and partition it successively with petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, which typically contains the triterpenoids, is collected and concentrated.

3.1.3. Chromatographic Purification:

-

Subject the ethyl acetate fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:0 to 90:10) to separate the components.

-

Monitor the fractions using thin-layer chromatography (TLC).

-

Combine fractions containing compounds with similar TLC profiles.

-

Further purify the fractions containing this compound using repeated column chromatography on silica gel and Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC).

3.1.4. Structural Elucidation:

-

The structure of the purified this compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Anti-Hepatitis B Virus (HBV) Activity Assay

3.2.1. Cell Culture:

-

Culture the human hepatoblastoma cell line HepG2.2.15, which is stably transfected with the HBV genome, in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

3.2.2. Treatment:

-

Seed the HepG2.2.15 cells in 96-well plates.

-

After cell attachment, treat the cells with various concentrations of this compound for a specified period (e.g., 6 days).

3.2.3. Quantification of HBsAg and HBeAg:

-

Collect the cell culture supernatants.

-

Quantify the levels of HBsAg and HBeAg in the supernatants using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Calculate the 50% inhibitory concentration (IC₅₀) values.

Chemosensitization and P-glycoprotein Inhibition Assay

3.3.1. Cell Culture:

-

Culture a multidrug-resistant cancer cell line, such as doxorubicin-resistant human breast cancer cells (MCF-7/DOX), and its parental sensitive cell line (MCF-7).

3.3.2. Cytotoxicity Assay:

-

Seed both cell lines in 96-well plates.

-

Treat the cells with a range of concentrations of a chemotherapeutic drug (e.g., doxorubicin) in the presence or absence of a non-toxic concentration of this compound.

-

After a set incubation period (e.g., 48 hours), assess cell viability using an MTT assay.

-

Calculate the IC₅₀ values for the chemotherapeutic agent in each condition to determine the reversal fold.

3.3.3. Intracellular Drug Accumulation Assay:

-

Incubate the MCF-7/DOX cells with a fluorescent P-gp substrate (e.g., rhodamine 123 or doxorubicin) with or without this compound.

-

After incubation, wash the cells to remove the extracellular substrate.

-

Measure the intracellular fluorescence using a flow cytometer or a fluorescence microscope to determine the effect of this compound on drug accumulation.

Biological Activities and Quantitative Data

Anti-Hepatitis B Virus (HBV) Activity

This compound has been shown to inhibit the secretion of HBV antigens from infected cells.

| Activity | Cell Line | IC₅₀ (µM) | Reference |

| Inhibition of HBsAg secretion | HepG2.2.15 | 7.7 | [1][2] |

| Inhibition of HBeAg secretion | HepG2.2.15 | 5.1 | [1][2] |

Chemosensitization and P-glycoprotein Inhibition

This compound enhances the cytotoxicity of chemotherapeutic drugs in multidrug-resistant cancer cells by inhibiting the P-glycoprotein efflux pump.

| Cell Line | Chemotherapeutic Agent | Effect of this compound | Reference |

| MCF-7/DOX | Doxorubicin | Increased intracellular accumulation of doxorubicin | |

| MCF-7/DOX | Doxorubicin | Enhanced doxorubicin-induced apoptosis |

Signaling Pathways and Mechanisms of Action

Experimental Workflow for Isolation and Bioactivity Screening

The following diagram illustrates the general workflow from the plant source to the identification of the biological activity of this compound.

Figure 1. A generalized experimental workflow for the isolation and bioactivity screening of this compound.

Inhibition of P-glycoprotein (P-gp) Mediated Multidrug Resistance

This compound reverses multidrug resistance by directly inhibiting the function of the P-glycoprotein (P-gp) efflux pump. This leads to an increased intracellular concentration of chemotherapeutic drugs in resistant cancer cells, thereby restoring their cytotoxic effects.

Figure 2. Mechanism of this compound in overcoming P-glycoprotein-mediated multidrug resistance.

Conclusion and Future Directions

This compound stands out as a promising natural product with well-defined biological activities against HBV and multidrug-resistant cancer. Its discovery, guided by traditional medicinal knowledge, underscores the importance of ethnopharmacology in modern drug development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore its therapeutic potential.

Future research should focus on several key areas:

-

Mechanism of Action: A deeper understanding of the specific molecular interactions between this compound and its targets, such as P-glycoprotein and viral proteins, is needed. Elucidating the precise signaling pathways involved in its anti-HBV activity is a priority.

-

In Vivo Efficacy and Safety: While in vitro studies are promising, comprehensive in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in animal models of HBV infection and cancer.

-

Structural Optimization: Medicinal chemistry efforts could be directed towards synthesizing analogs of this compound to improve its potency, selectivity, and pharmacokinetic properties.

References

Alisol F 24-Acetate: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol F 24-acetate, a triterpenoid compound isolated from the rhizomes of Alisma orientalis, has emerged as a molecule of interest in oncology research.[1] Primarily, its mechanism of action in cancer cells revolves around its ability to counteract multidrug resistance (MDR), a significant obstacle in the success of chemotherapy. This technical guide provides an in-depth overview of the core mechanisms of this compound, with a focus on its role in sensitizing cancer cells to conventional chemotherapeutic agents. The information is presented with detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows to support further research and drug development efforts.

Core Mechanism of Action: Reversal of Multidrug Resistance

The principal and most well-documented mechanism of action of this compound in cancer cells is the inhibition of P-glycoprotein (P-gp) mediated drug efflux.[2][3][4][5] P-gp is an ATP-binding cassette (ABC) transporter that actively pumps a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy.

This compound acts as a P-gp inhibitor, effectively reversing this resistance.[2][3][4][5] By blocking the function of P-gp, this compound increases the intracellular accumulation of co-administered chemotherapeutic drugs, such as doxorubicin, leading to enhanced cytotoxicity and apoptosis in otherwise resistant cancer cells.[1][2][3]

Signaling Pathway for P-gp Inhibition and Enhanced Chemosensitivity

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (Open Access) Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux. (2016) | Guixiang Pan | 18 Citations [scispace.com]

Biological Activity Screening of Alisol F 24-acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol F 24-acetate, a triterpenoid compound isolated from the rhizomes of Alisma orientale (oriental water plantain), has emerged as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its anti-cancer, anti-hepatitis B virus (HBV), and multidrug resistance (MDR) reversal properties. Detailed experimental protocols, quantitative data, and elucidated signaling pathways are presented to facilitate further research and drug development efforts.

Quantitative Biological Activity Data

The biological activities of this compound have been quantified in various in vitro studies. The following tables summarize the key findings.

Table 1: Anti-Hepatitis B Virus (HBV) Activity of this compound [1]

| Target | Cell Line | Parameter | Value |

| HBsAg Secretion | HepG2.2.15 | IC₅₀ | 7.7 µM |

| HBeAg Secretion | HepG2.2.15 | IC₅₀ | 5.1 µM |

Table 2: Cytotoxicity and Chemosensitization Effects of this compound in MCF-7/DOX Cells

| Treatment | Cell Line | Parameter | Concentration | Effect |

| This compound | MCF-7/DOX | IC₅₀ | > 100 µM | Low cytotoxicity |

| Doxorubicin | MCF-7 | IC₅₀ | 0.98 µM | --- |

| Doxorubicin | MCF-7/DOX | IC₅₀ | 50.18 µM | High resistance |

| Doxorubicin + this compound | MCF-7/DOX | IC₅₀ | 20 µM | 17.86 µM |

| Doxorubicin + this compound | MCF-7/DOX | IC₅₀ | 10 µM | 26.43 µM |

| Doxorubicin + this compound | MCF-7/DOX | IC₅₀ | 5 µM | 35.12 µM |

Experimental Protocols

Anti-Hepatitis B Virus (HBV) Activity Assay

This protocol describes a representative method for evaluating the in vitro anti-HBV activity of a compound, based on common laboratory practices.

a. Cell Culture: HepG2.2.15 cells, a human hepatoblastoma cell line that constitutively expresses HBV proteins, are cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 200 µg/mL G418. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

b. Cytotoxicity Assay: To determine the non-toxic concentration of this compound, a preliminary cytotoxicity assay (e.g., MTT assay) is performed on HepG2.2.15 cells.

c. Anti-HBV Assay:

-

Seed HepG2.2.15 cells in 96-well plates.

-

After 24 hours, treat the cells with various non-toxic concentrations of this compound.

-

Culture the cells for a specified period (e.g., 3-6 days), with medium changes as required.

-

Collect the cell culture supernatants.

-

Quantify the levels of HBsAg and HBeAg in the supernatants using commercially available ELISA kits.

-

Calculate the 50% inhibitory concentration (IC₅₀) for both HBsAg and HBeAg secretion.

Reversal of Multidrug Resistance in MCF-7/DOX Cells

The following protocols are adapted from Pan et al. (2016) to assess the ability of this compound to reverse doxorubicin resistance in the MCF-7/DOX human breast cancer cell line.

a. Cell Culture: MCF-7 (doxorubicin-sensitive) and MCF-7/DOX (doxorubicin-resistant) cells are cultured in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. For MCF-7/DOX cells, 1 µg/mL doxorubicin is added to the medium to maintain the resistant phenotype.

b. Cytotoxicity and Chemosensitization Assay:

-

Seed MCF-7 and MCF-7/DOX cells in 96-well plates.

-

Treat the cells with a range of concentrations of doxorubicin, either alone or in combination with non-toxic concentrations of this compound.

-

After 48 hours of incubation, assess cell viability using the MTT assay.

-

Calculate the IC₅₀ values for doxorubicin in the presence and absence of this compound. The reversal fold is calculated by dividing the IC₅₀ of doxorubicin alone by the IC₅₀ of doxorubicin in combination with this compound.

c. Doxorubicin Accumulation Assay:

-

Seed MCF-7/DOX cells in 6-well plates.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Add doxorubicin to a final concentration of 10 µM and incubate for another 2 hours.

-

Wash the cells with ice-cold PBS and lyse them.

-

Measure the intracellular doxorubicin concentration using a fluorescence spectrophotometer.

d. Apoptosis Assay:

-

Seed MCF-7/DOX cells in 6-well plates.

-

Treat the cells with doxorubicin in the presence or absence of this compound for 48 hours.

-

Harvest the cells and stain them with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound are still under investigation, studies on the closely related compound, Alisol A 24-acetate, provide strong indications of the likely mechanisms. It is hypothesized that this compound may exert its biological effects through the modulation of key cellular signaling pathways such as PI3K/Akt/mTOR and AMPK/mTOR.

The reversal of multidrug resistance by this compound is attributed to its ability to inhibit the function of P-glycoprotein (P-gp), an ATP-dependent efflux pump that actively transports a wide range of anticancer drugs out of cancer cells. By inhibiting P-gp, this compound increases the intracellular concentration of chemotherapeutic agents like doxorubicin, thereby enhancing their cytotoxic effects.

The pro-apoptotic effects of this compound, particularly in combination with chemotherapeutics, are likely mediated by the downstream consequences of increased intracellular drug accumulation, leading to enhanced DNA damage and activation of apoptotic cascades within the cancer cell nucleus.

Regarding its anti-HBV activity, the mechanism is likely the inhibition of viral protein secretion, as evidenced by the reduction in HBsAg and HBeAg levels. The precise molecular targets within the HBV life cycle remain to be fully elucidated.

Conclusion

This compound demonstrates a promising profile of biological activities, including potent anti-HBV effects and the ability to reverse multidrug resistance in cancer cells. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this natural compound. Future studies should focus on elucidating the specific signaling pathways modulated by this compound and evaluating its efficacy and safety in preclinical in vivo models.

References

Alisol F 24-acetate: A Technical Overview of its Potential as an Anti-Hepatitis B Virus Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

The global burden of chronic Hepatitis B virus (HBV) infection necessitates the development of novel antiviral therapies. Alisol F 24-acetate, a natural triterpenoid compound isolated from the rhizomes of Alisma orientalis, has emerged as a promising candidate. This document provides a comprehensive technical overview of the current research on this compound, focusing on its anti-HBV activity, mechanism of action, and the experimental protocols used for its evaluation. Quantitative data are presented in a structured format, and key processes are visualized through signaling and workflow diagrams to support further research and development efforts.

Introduction

Chronic Hepatitis B (CHB) affects millions worldwide and is a leading cause of liver cirrhosis and hepatocellular carcinoma.[1][2] Current treatments, primarily nucleos(t)ide analogues (NAs) and pegylated interferon-alpha (PEG-IFN-α), can suppress HBV replication but rarely lead to a functional cure, which is defined by sustained loss of the Hepatitis B surface antigen (HBsAg).[1][3] This highlights the urgent need for new therapeutic agents with different mechanisms of action.

This compound is a protostane-type triterpenoid derived from Alisma orientalis (oriental water plantain), a plant used in traditional medicine.[4][5] Initial in vitro studies have demonstrated its potential to inhibit key markers of HBV infection, suggesting it could be a valuable lead compound for a new class of anti-HBV drugs.[4][5]

Quantitative Anti-HBV Activity

In vitro studies have quantified the inhibitory effect of this compound on the secretion of HBV antigens from infected hepatoma cells. The half-maximal inhibitory concentration (IC50) values indicate potent activity against both HBsAg and the Hepatitis B e-antigen (HBeAg).

| Compound | Target Antigen | Cell Line | IC50 Value (µM) | Reference |

| This compound | HBsAg Secretion | HepG2.2.15 | 7.7 | [4][5] |

| This compound | HBeAg Secretion | HepG2.2.15 | 5.1 | [4][5] |

Table 1: Summary of In Vitro Anti-HBV Activity of this compound

Mechanism of Action

The primary reported anti-HBV mechanism for this compound is the inhibition of HBsAg and HBeAg secretion from infected cells.[4][5] The precise molecular target within this pathway is not yet fully elucidated.

While the direct anti-HBV signaling pathway is under investigation, research on related alisol compounds provides insights into potential secondary mechanisms. Alisol A 24-acetate, a closely related molecule, has been shown to modulate the AMPK/mTOR signaling pathway to induce autophagy and inhibit oxidative stress in liver cells.[6] Autophagy is a cellular process that can play a role in controlling viral infections. Furthermore, other alisol derivatives have been linked to the regulation of the PI3K/Akt/mTOR pathway and activation of the Farnesoid X receptor (FXR), which are involved in cellular metabolism and inflammation.[7][8][9]

Experimental Protocols

The evaluation of this compound's anti-HBV activity was primarily conducted using an in vitro cell-based assay.

Protocol: In Vitro Anti-HBV Antigen Secretion Assay

-

Cell Line: The HepG2.2.15 cell line is utilized. This is a human hepatoma cell line stably transfected with a full-length HBV genome (genotype D), which constitutively produces and secretes infectious HBV virions, HBsAg, and HBeAg.

-

Cell Culture and Plating:

-

HepG2.2.15 cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selective agent like G418 to maintain the HBV plasmid.

-

Cells are seeded into multi-well plates (e.g., 96-well) at a predetermined density and allowed to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

This compound is dissolved in a solvent such as Dimethyl Sulfoxide (DMSO) to create a stock solution.

-

Serial dilutions of the compound are prepared in the culture medium to achieve a range of final concentrations.

-

The existing medium is removed from the cells and replaced with the medium containing the various concentrations of this compound. A vehicle control (DMSO only) and a positive control (e.g., an approved NA) are included.

-

-

Incubation:

-

The treated cells are incubated for a defined period, typically 48 to 72 hours, to allow for HBV replication and antigen secretion.

-

-

Supernatant Collection and Analysis:

-

After incubation, the cell culture supernatant is carefully collected.

-

The levels of secreted HBsAg and HBeAg in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

The absorbance values from the ELISA are used to calculate the concentration of each antigen.

-

The percentage of inhibition for each compound concentration is determined relative to the vehicle control.

-

The IC50 value is calculated by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

-

-

Cytotoxicity Assay (Parallel Experiment):

-

A parallel assay (e.g., MTT or CellTiter-Glo) is performed on HepG2.2.15 cells treated with the same concentrations of this compound to assess its cytotoxicity. This is crucial to ensure that the observed reduction in viral antigens is due to specific antiviral activity and not cell death.

-

Discussion and Future Directions

The existing data strongly support this compound as a hit compound for anti-HBV drug discovery. Its potency in the low micromolar range for inhibiting HBsAg and HBeAg secretion is promising.[4][5] The inhibition of viral antigen secretion is a clinically relevant mechanism, as high levels of HBsAg are associated with immune exhaustion and poor prognosis.

However, significant research is still required:

-

Target Deconvolution: The precise molecular target and the mechanism by which this compound inhibits antigen secretion need to be identified.

-

In Vivo Efficacy: The anti-HBV activity must be validated in animal models of HBV infection (e.g., HBV transgenic mice or humanized liver mouse models).

-

Mechanism of Action Studies: Further investigation is needed to determine if the compound affects other steps of the HBV life cycle, such as viral entry, cccDNA transcription, or viral particle assembly.

-

Structure-Activity Relationship (SAR): Synthesis and evaluation of derivatives of this compound could lead to the discovery of analogues with improved potency, selectivity, and pharmacokinetic properties.[10]

-

Safety and Toxicology: A thorough evaluation of the compound's safety profile, including potential nephrotoxicity reported for some related alisol compounds, is essential.[7]

Conclusion

This compound is a compelling natural product with demonstrated in vitro activity against the Hepatitis B virus. Its ability to inhibit the secretion of HBsAg and HBeAg at low micromolar concentrations positions it as a valuable lead for the development of a novel class of anti-HBV therapeutics. Further preclinical development, including in vivo efficacy studies and detailed mechanistic elucidation, is warranted to fully assess its potential as a clinical candidate for the functional cure of chronic Hepatitis B.

References

- 1. Mechanism of interferon alpha therapy for chronic hepatitis B and potential approaches to improve its therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hepb.org [hepb.org]

- 3. Current and future antiviral drug therapies of hepatitis B chronic infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | HBV抑制剂 | MCE [medchemexpress.cn]

- 6. Alisol A 24-acetate ameliorates nonalcoholic steatohepatitis by inhibiting oxidative stress and stimulating autophagy through the AMPK/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alisol A 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alisol B Alleviates Hepatocyte Lipid Accumulation and Lipotoxicity via Regulating RARα-PPARγ-CD36 Cascade and Attenuates Non-Alcoholic Steatohepatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-HBV agents. Part 2: synthesis and in vitro anti-hepatitis B virus activities of alisol A derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Pro-apoptotic Effects of Alisol F 24-acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol F 24-acetate is a triterpenoid compound isolated from the rhizomes of Alisma orientale, a plant used in traditional medicine. Emerging research has highlighted its potential as a pro-apoptotic agent, particularly in the context of overcoming multidrug resistance (MDR) in cancer cells.[1][2] This technical guide provides a comprehensive overview of the pro-apoptotic effects of this compound, detailing its mechanism of action, relevant signaling pathways, and the experimental methodologies used to elucidate these properties. The information is intended to support further research and drug development efforts in oncology.

Core Mechanism of Action: Overcoming Multidrug Resistance

The primary and most well-documented pro-apoptotic effect of this compound is its ability to enhance the efficacy of chemotherapeutic drugs in resistant cancer cells.[1][2] This is achieved through the inhibition of P-glycoprotein (P-gp), a transmembrane efflux pump that is frequently overexpressed in cancer cells and is a key contributor to MDR.[3] By blocking P-gp, this compound increases the intracellular concentration of chemotherapeutic agents like doxorubicin, thereby restoring their cytotoxic and pro-apoptotic activities.[1][3]

While much of the research has focused on its synergistic effects, this compound has also demonstrated standalone cytotoxic effects at higher concentrations.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative data from studies investigating the effects of this compound on cell viability and apoptosis.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | Assay | Concentration (µM) | Incubation Time (h) | % Cell Viability | Citation |

| Caco-2 | Not specified | 5 | 24 | ~80% | [3] |

| Caco-2 | Not specified | 10 | 24 | ~80% | [3] |

| Caco-2 | Not specified | 20 | 24 | ~80% | [3] |

| Caco-2 | Not specified | 100 | 24 | Significantly inhibited | |

| MCF-7/DOX | CCK-8 | 5 | 24 | ~80% | [3] |

| MCF-7/DOX | CCK-8 | 10 | 24 | ~80% | [3] |

| MCF-7/DOX | CCK-8 | 20 | 24 | ~80% | [3] |

Table 2: Enhancement of Doxorubicin-Induced Apoptosis by this compound in MCF-7/DOX Cells

| Treatment | Concentration (µM) | Incubation Time (h) | Apoptosis Rate (% of Control) | Citation |

| Doxorubicin + this compound | 1 (Doxo) + 5 (ALI) | 0.5 - 4 | Time-dependent increase | [1][3] |

| Doxorubicin + this compound | 1 (Doxo) + 10 (ALI) | 0.5 - 4 | Time-dependent increase | [1][3] |

| Doxorubicin + this compound | 1 (Doxo) + 20 (ALI) | 0.5 - 4 | Time-dependent increase | [1][3] |

Signaling Pathways Implicated in Alisol-Induced Apoptosis

While the direct downstream signaling of this compound is still under investigation, studies on structurally similar compounds like Alisol A 24-acetate and Alisol B 23-acetate suggest the involvement of the PI3K/Akt/mTOR pathway in mediating apoptosis.[4][5] It is plausible that this compound may share similar mechanisms.

The primary established mechanism for this compound is the inhibition of P-glycoprotein, leading to an accumulation of cytotoxic agents that can then trigger apoptosis through intrinsic and extrinsic pathways.

References

- 1. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alisol A 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Alisol F 24-Acetate: A Potent Reversal Agent for Multidrug Resistance in Cancer

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant impediment to successful cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad spectrum of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. This technical guide delves into the molecular mechanisms and experimental validation of Alisol F 24-acetate, a natural triterpenoid compound, as a promising agent for reversing P-gp-mediated multidrug resistance.

Core Mechanism of Action: Inhibition of P-glycoprotein

This compound has been identified as a potent inhibitor of P-glycoprotein.[1] Its primary role in reversing multidrug resistance stems from its ability to directly interfere with the efflux function of P-gp, leading to increased intracellular accumulation of chemotherapeutic agents in resistant cancer cells.[1] This sensitizes the resistant cells to the cytotoxic effects of anticancer drugs.

The proposed mechanism involves this compound binding to P-gp, which competitively or allosterically inhibits the transporter's ability to bind and extrude its substrates.[2][3] This leads to a significant increase in the intracellular and, importantly, the nuclear concentration of co-administered chemotherapeutic drugs like doxorubicin, enhancing their ability to reach their therapeutic targets.[1]

Caption: Mechanism of this compound in reversing P-gp-mediated multidrug resistance.

Modulation of Apoptotic Pathways

Beyond its direct action on P-gp, this compound has been shown to promote apoptosis in multidrug-resistant cancer cells, particularly when used in combination with chemotherapeutic agents.[1] Studies have demonstrated that this compound can enhance doxorubicin-induced apoptosis in a time- and dose-dependent manner in MCF-7/DOX cells.[1][4] This pro-apoptotic activity contributes to its overall efficacy in overcoming drug resistance. While the precise signaling cascade is still under investigation, it is suggested that the increased intracellular drug concentration achieved through P-gp inhibition is a key trigger for the enhanced apoptotic response.

Involvement of the PI3K/Akt Signaling Pathway

Recent evidence suggests that the anticancer effects of related alisol compounds, such as Alisol A and Alisol B 23-acetate, are mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway.[5][6][7] This pathway is crucial for cell survival, proliferation, and resistance to apoptosis. Inhibition of this pathway by alisol compounds leads to decreased cell viability and induction of apoptosis in various cancer cell lines.[5][6] Although direct studies on this compound's effect on this specific pathway in the context of MDR are limited, it is plausible that it shares a similar mechanism, contributing to its chemosensitizing effects.

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the efficacy of this compound and related compounds in reversing multidrug resistance.

Table 1: Chemosensitizing Effect of this compound on MCF-7/DOX Cells

| Treatment | IC50 of Doxorubicin (µM) |

| Doxorubicin alone | Not specified |

| Doxorubicin + 5 µM this compound | Significantly decreased |

| Doxorubicin + 10 µM this compound | Significantly decreased |

| Doxorubicin + 20 µM this compound | Significantly decreased |

| Source: Pan G, et al. Molecules. 2016.[8] |

Table 2: Reversal Fold of Alisol B 23-acetate and Alisol A 24-acetate in Various Cancer Cell Lines

| Cell Line | Co-treatment (10 µM) | Reversal Fold |

| HepG2/VIN | Alisol B 23-acetate | 7.95 |

| HepG2/VIN | Alisol A 24-acetate | 8.14 |

| KB/VIN | Alisol B 23-acetate | Significant |

| KB/VIN | Alisol A 24-acetate | Significant |

| MCF-7/DOX | Alisol B 23-acetate | Significant |

| MCF-7/DOX | Alisol A 24-acetate | Significant |

| Source: Chen JY, et al. Drug Des Devel Ther. 2022.[2] |

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and its ability to sensitize MDR cells to chemotherapeutic drugs.

-

Cell Seeding: Seed MDR cancer cells (e.g., MCF-7/DOX) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) alone or in combination with a chemotherapeutic agent (e.g., doxorubicin) for 24-72 hours.[4][8]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control group. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by this compound in combination with a chemotherapeutic agent.

-

Cell Treatment: Treat MDR cancer cells with the desired concentrations of this compound and/or a chemotherapeutic drug for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Cell Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[9][10]

Western Blot Analysis

This protocol is used to determine the effect of this compound on the expression levels of key proteins involved in MDR and apoptosis.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., P-gp, Bcl-2, Bax, p-Akt, Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: A generalized workflow for assessing the chemosensitizing and pro-apoptotic effects of this compound.

Conclusion

This compound demonstrates significant potential as a multidrug resistance reversal agent. Its well-defined mechanism of P-glycoprotein inhibition, coupled with its ability to enhance apoptosis, makes it a compelling candidate for further preclinical and clinical investigation. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic utility of this compound in overcoming one of the most significant challenges in cancer treatment. Further research into its effects on key signaling pathways, such as PI3K/Akt, will provide a more comprehensive understanding of its multifaceted anticancer properties.

References

- 1. mdpi.com [mdpi.com]

- 2. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

Methodological & Application

Alisol F 24-acetate: In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol F 24-acetate is a naturally occurring triterpenoid compound isolated from the rhizomes of Alisma orientale. It has garnered significant interest in the scientific community for its diverse pharmacological activities. In vitro studies have demonstrated its potential as an anti-cancer agent, particularly in overcoming multidrug resistance (MDR), as well as its anti-inflammatory and anti-viral properties. This document provides a comprehensive overview of in vitro assay protocols to investigate the biological activities of this compound, complete with detailed methodologies, data presentation tables, and diagrams of relevant signaling pathways and experimental workflows.

Anti-Cancer and Chemosensitizing Activity

This compound has been shown to exhibit cytotoxic effects against cancer cells and, perhaps more significantly, to reverse multidrug resistance by inhibiting the function of P-glycoprotein (P-gp), a key drug efflux pump.[1][2][3]

Quantitative Data Summary

| Cell Line | Assay | Parameter | Value | Reference |

| MCF-7/DOX (Doxorubicin-resistant breast cancer) | Cytotoxicity in combination with Doxorubicin | N/A | Dose-dependent increase in chemosensitivity | [1][4] |

| MCF-7/DOX | Doxorubicin Accumulation | N/A | Dose-dependent increase | [1][4] |

| Caco-2 (Colon adenocarcinoma) | Cytotoxicity | IC50 | > 100 µM | [4] |

| HepG2/VIN (Vinblastine-resistant hepatocellular carcinoma) | ROS Production | Fold Increase (at 10 µM) | Significant increase | [5] |

| HepG2/VIN | Apoptosis | N/A | Significant induction at 10 µM | [5] |

| HepG2 (Hepatocellular carcinoma) | Cytotoxicity | N/A | No significant effect at non-toxic concentrations | [5] |

| ABCB1/Flp-In™-293 (P-gp overexpressing) | Calcein AM Efflux Inhibition | N/A | Significant inhibition | [5] |

Experimental Protocols

This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, MCF-7/DOX, HepG2)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 1, 5, 10, 20, 50, 100 µM). Include a vehicle control (DMSO) and a no-treatment control.[4]

-

Add 10 µL of MTT solution (5 mg/mL) or 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

-

If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[6]

-

Calculate cell viability as a percentage of the control.

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[7]

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

This assay measures the ability of this compound to inhibit the P-gp efflux pump. Calcein AM is a non-fluorescent substrate of P-gp that becomes fluorescent (Calcein) upon hydrolysis by intracellular esterases. Inhibition of P-gp leads to intracellular accumulation of Calcein and increased fluorescence.[5]

Materials:

-

P-gp overexpressing cells (e.g., HepG2/VIN, ABCB1/Flp-In™-293) and parental cells

-

This compound

-

Verapamil (positive control P-gp inhibitor)

-

Calcein AM

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader

Protocol:

-

Seed cells in a 96-well black plate.

-

Pre-treat the cells with this compound (e.g., 10 µM) or Verapamil for 30 minutes.[5]

-

Add Calcein AM to each well and incubate for a further 30-60 minutes.

-

Wash the cells with cold PBS to remove extracellular Calcein AM.

-

Measure the intracellular fluorescence using a microplate reader (Excitation/Emission ~485/525 nm).

-

Increased fluorescence in treated cells compared to control indicates P-gp inhibition.

Signaling Pathway

This compound's pro-apoptotic effects may be linked to the PI3K/Akt/mTOR pathway, which is a central regulator of cell survival, proliferation, and apoptosis. Inhibition of this pathway is a common mechanism for anti-cancer drugs.[3][8]

Anti-Inflammatory Activity

This compound and related compounds have demonstrated anti-inflammatory properties by inhibiting the production of key inflammatory mediators.[9][10]

Quantitative Data Summary

| Cell Line | Stimulant | Assay | Mediator | Effect of Alisol F | Reference |

| RAW 264.7 (Macrophage) | LPS (1 µg/mL) | ELISA | NO | Inhibition | [9][10] |

| RAW 264.7 | LPS (1 µg/mL) | ELISA | TNF-α | Inhibition | [9][10] |

| RAW 264.7 | LPS (1 µg/mL) | ELISA | IL-6 | Inhibition | [9][10] |

| RAW 264.7 | LPS (1 µg/mL) | ELISA | IL-1β | Inhibition | [9][10] |

| RAW 264.7 | LPS (1 µg/mL) | Western Blot | iNOS | Inhibition | [9][10] |

| RAW 264.7 | LPS (1 µg/mL) | Western Blot | COX-2 | Inhibition | [9][10] |

Experimental Protocols

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite.

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent

-

Sodium nitrite standard curve

-

96-well plates

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.[9]

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.[9]

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent to the supernatant and incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration based on a sodium nitrite standard curve.

This protocol measures the secretion of cytokines like TNF-α, IL-6, and IL-1β into the cell culture medium.

Materials:

-

RAW 264.7 cells

-

LPS

-

This compound

-

ELISA kits for TNF-α, IL-6, and IL-1β

Protocol:

-

Seed and treat cells as described in the Griess Assay protocol (Steps 1-3).

-

Collect the cell culture supernatant.

-

Perform the ELISA according to the manufacturer's instructions for each specific cytokine kit.[9]

-

Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the provided standards.

Signaling Pathway